Cas no 7336-15-4 (N-(β-Cyanoethyl)caprolactam)

N-(β-Cyanoethyl)caprolactam structure
N-(β-Cyanoethyl)caprolactam structure
商品名:N-(β-Cyanoethyl)caprolactam
CAS番号:7336-15-4
MF:C9H14N2O
メガワット:166.22026
MDL:MFCD00270814
CID:1765374
PubChem ID:10844793

N-(β-Cyanoethyl)caprolactam 化学的及び物理的性質

名前と識別子

    • 3-(2-oxoazepan-1-yl)propanenitrile
    • 1H-azepine-1-propanenitrile, hexahydro-2-oxo-
    • LogP
    • BS-17510
    • DTXSID60445630
    • BATPRUOCWWXKAF-UHFFFAOYSA-N
    • Hexahydro-2-oxo-1h-azepine-1-propanenitrile
    • AKOS000179841
    • 7336-15-4
    • SCHEMBL5081884
    • CS-0162581
    • F14125
    • MFCD00270814
    • N-(β-Cyanoethyl)caprolactam
    • MDL: MFCD00270814
    • インチ: InChI=1S/C9H14N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-5,7-8H2
    • InChIKey: BATPRUOCWWXKAF-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(=O)N(CC1)CCC#N

計算された属性

  • せいみつぶんしりょう: 166.11072
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

  • 密度みつど: 1.044
  • ゆうかいてん: 100-102℃
  • ふってん: 356.742°C at 760 mmHg
  • フラッシュポイント: 169.552°C
  • 屈折率: 1.48
  • PSA: 44.1

N-(β-Cyanoethyl)caprolactam セキュリティ情報

N-(β-Cyanoethyl)caprolactam 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZO308-200mg
N-(β-Cyanoethyl)caprolactam
7336-15-4 97%
200mg
926.0CNY 2021-07-10
TRC
C982310-1g
N-(β-Cyanoethyl)caprolactam
7336-15-4
1g
$ 557.00 2023-04-17
ChemScence
CS-0162581-250mg
3-(2-Oxoazepan-1-yl)propanenitrile
7336-15-4 99.49%
250mg
$104.0 2022-04-26
Chemenu
CM285868-1g
3-(2-Oxoazepan-1-yl)propanenitrile
7336-15-4 97%
1g
$448 2021-06-09
Chemenu
CM285868-250mg
3-(2-Oxoazepan-1-yl)propanenitrile
7336-15-4 97%
250mg
$*** 2023-05-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16415-1g
3-(2-Oxoazepan-1-yl)propanenitrile
7336-15-4 97%
1g
¥1458.0 2024-07-18
Aaron
AR005PG1-100mg
1H-Azepine-1-propanenitrile, hexahydro-2-oxo-
7336-15-4 97%
100mg
$36.00 2025-02-11
Ambeed
A201515-100mg
3-(2-Oxoazepan-1-yl)propanenitrile
7336-15-4 97%
100mg
$30.0 2025-02-26
Ambeed
A201515-5g
3-(2-Oxoazepan-1-yl)propanenitrile
7336-15-4 97%
5g
$640.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFI87-100mg
3-(2-oxoazepan-1-yl)propanenitrile
7336-15-4 95%
100mg
¥382.0 2024-04-17

N-(β-Cyanoethyl)caprolactam 関連文献

N-(β-Cyanoethyl)caprolactamに関する追加情報

3-(2-Oxoazepan-1-yl)Propanenitrile: A Comprehensive Overview

3-(2-Oxoazepan-1-yl)propanenitrile, also known by its CAS number 7336-15-4, is a specialized organic compound that has garnered significant attention in the field of biopharmaceuticals. This compound belongs to the class of cyclic carbamate derivatives, characterized by its unique seven-membered ring structure containing an oxo group and a nitrile functional group. The combination of these structural features makes it a promising candidate for various biomedical applications, including drug development and disease treatment.

The compound's molecular architecture is defined by the presence of a seven-membered azepane ring with a ketone group at position 2 and a nitrile substituent at position 1. This configuration not only imparts structural stability but also enables specific biological interactions, making it a valuable tool in medicinal chemistry. Recent studies have highlighted its potential as a lead compound in the discovery of novel therapeutic agents.

One of the most notable aspects of 3-(2-oxoazepan-1-yl)propanenitrile is its ability to participate in enzymatic reactions. Its structure allows for selective inhibition or modulation of key enzymes involved in disease pathways, such as kinases and proteases. This enzymatic selectivity is crucial for the development of targeted therapies with minimal off-target effects.

Recent advancements in synthetic chemistry have facilitated the large-scale production of this compound, ensuring its availability for extensive research and preclinical testing. Researchers have explored its potential in treating a variety of conditions, including cancer, infectious diseases, and neurodegenerative disorders. For instance, studies have demonstrated its efficacy as an inhibitor of multidrug-resistant bacterial strains, offering a novel approach to combat antibiotic resistance.

In the realm of oncology, 3-(2-oxoazepan-1-yl)propanenitrile has shown promise in targeting specific cancer pathways. Its ability to disrupt cell signaling mechanisms in cancer cells has led to its investigation as a potential anti-tumor agent. Preclinical trials have indicated that it can effectively induce apoptosis in various cancer cell lines, making it a compelling candidate for further exploration.

The compound's pharmacokinetic properties have also been extensively studied. It exhibits favorable absorption and distribution profiles, with minimal toxicity to healthy cells. This makes it an attractive option for systemic administration in treating diseases where targeted therapies are critical for reducing adverse effects.

Moreover, the structural versatility of 3-(2-oxoazepan-1-yl)propanenitrile allows for easy modification and optimization. Chemists have explored various substitutions and functional group alterations to enhance its bioavailability and therapeutic index. These modifications have led to the development of analogs with improved efficacy and reduced toxicity.

In conclusion, 3-(2-oxoazepan-1-yl)propanenitrile represents a significant advancement in the field of biopharmaceuticals. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool in drug discovery and disease treatment. Ongoing research continues to uncover new applications and refine its therapeutic potential, ensuring its relevance in addressing some of the most challenging biomedical issues.

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